Bax BH3 peptide (55-74), wild type

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C93H163N27O34S2 |

|---|---|

Molecular Weight |

2267.6 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C93H163N27O34S2/c1-11-47(8)72(90(151)102-39-67(126)103-61(37-70(131)132)85(146)107-54(23-25-68(127)128)78(139)112-58(34-45(4)5)82(143)115-62(38-71(133)134)86(147)117-64(42-123)88(149)114-60(36-66(98)125)84(145)110-56(92(153)154)27-32-156-10)119-80(141)53(22-18-31-101-93(99)100)105-75(136)50(19-12-15-28-94)106-81(142)57(33-44(2)3)113-89(150)65(43-155)118-79(140)55(24-26-69(129)130)108-87(148)63(41-122)116-83(144)59(35-46(6)7)111-77(138)51(20-13-16-29-95)104-76(137)52(21-14-17-30-96)109-91(152)73(48(9)124)120-74(135)49(97)40-121/h44-65,72-73,121-124,155H,11-43,94-97H2,1-10H3,(H2,98,125)(H,102,151)(H,103,126)(H,104,137)(H,105,136)(H,106,142)(H,107,146)(H,108,148)(H,109,152)(H,110,145)(H,111,138)(H,112,139)(H,113,150)(H,114,149)(H,115,143)(H,116,144)(H,117,147)(H,118,140)(H,119,141)(H,120,135)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,153,154)(H4,99,100,101)/t47-,48+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,72-,73-/m0/s1 |

InChI Key |

JEUJPRDOTFWCHJ-RRRSFJALSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Bax BH3 Peptide (55-74) Wild Type

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of the wild-type Bax BH3 peptide, corresponding to amino acid residues 55-74 of the human Bax protein. The Bcl-2 family of proteins, to which Bax belongs, are critical regulators of the intrinsic pathway of apoptosis. Understanding how specific domains, such as the BH3 domain, function is pivotal for the development of novel therapeutics targeting apoptosis dysregulation in diseases like cancer.

Core Mechanism of Action

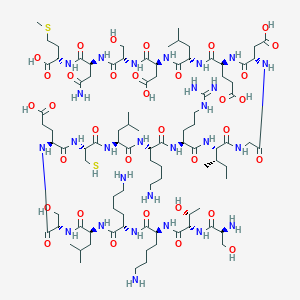

The 20-amino acid Bax BH3 peptide (Sequence: H-Ser-Thr-Lys-Lys-Leu-Ser-Glu-Cys-Leu-Lys-Arg-Ile-Gly-Asp-Glu-Leu-Asp-Ser-Asn-Met-OH) is a key effector in the induction of apoptosis.[1][2] Its primary mechanism revolves around modulating the balance between pro- and anti-apoptotic members of the Bcl-2 family at the mitochondrial outer membrane (MOM). This ultimately leads to Mitochondrial Outer Membrane Permeabilization (MOMP), a point of no return in apoptotic signaling. The peptide's action can be understood through a dual-function model involving both indirect and direct activation pathways.

Indirect Activation (The "Sensitizer" or "De-repressor" Model): The canonical role of the Bax BH3 peptide is to act as a competitive inhibitor of anti-apoptotic Bcl-2 proteins, such as Bcl-2 and Bcl-xL.[3] In healthy cells, these anti-apoptotic proteins sequester pro-apoptotic effector proteins like Bax and Bak, preventing their activation and oligomerization. The Bax BH3 peptide mimics the BH3 domain of the full-length Bax protein, allowing it to bind to a hydrophobic groove on the surface of anti-apoptotic proteins.[3][4] This binding displaces the full-length Bax protein, freeing it to become activated.

Direct Activation (The "Activator" Model): Some evidence also suggests that BH3 peptides can directly interact with and activate Bax.[5] While peptides from other BH3-only proteins like Bid and Bim are considered the primary "direct activators," the Bax BH3 peptide can also contribute to this process.[5] This interaction is thought to induce a conformational change in monomeric Bax, exposing its own BH3 domain and facilitating its insertion into the mitochondrial outer membrane and subsequent homo-oligomerization to form pores.

The culmination of these actions is MOMP, which results in the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[3][6] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9 and initiates a downstream caspase cascade, leading to the execution of apoptosis.

Quantitative Data

The biological activity of the Bax BH3 peptide (55-74) has been quantified through various in vitro assays. The following tables summarize key findings regarding its binding affinities and functional activity.

Table 1: Inhibition of Protein-Protein Interactions

| Interaction Disrupted | Assay Type | IC50 Value (µM) | Reference |

| Bax / Bcl-xL | In vitro heterodimerization assay | 9.5 | [3] |

| Bax / Bcl-2 | In vitro heterodimerization assay | 15 | [3] |

Table 2: Induction of Cytochrome c Release

| Cell Line Mitochondria | Assay Type | IC50 Value (µM) | Reference |

| Jurkat | Cytochrome c release from isolated mitochondria | 3.3 ± 0.8 (for a 16-aa variant, Bax 2) | [3] |

Table 3: Binding Affinity to Bcl-2

| Peptide | Protein | Assay Type | Dissociation Constant (Kd) (nM) | Reference |

| Bax BH3 peptide | Bcl-2 | X-ray Crystallography / Recombinant protein interaction | 15 | [7] |

Note: The potency of BH3 peptides can vary based on their exact length, sequence, and experimental conditions. Studies have shown that high α-helical content generally correlates with, but is not sufficient for, potent pro-apoptotic activity.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the mechanism of action of the Bax BH3 peptide.

3.1 Protocol for Cytochrome c Release Assay from Isolated Mitochondria

This assay measures the ability of the Bax BH3 peptide to directly induce MOMP in isolated mitochondria.

I. Isolation of Mitochondria:

-

Harvest cultured cells (e.g., Jurkat, HeLa) by centrifugation at 600 x g for 10 minutes at 4°C. Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Resuspend the cell pellet in 1 mL of ice-cold Mitochondria Isolation Buffer (MIB; e.g., 250 mM Mannitol, 5 mM HEPES, 0.5 mM EGTA, 1 mg/mL BSA, supplemented with protease inhibitors).

-

Homogenize the cells on ice using a Dounce homogenizer or by passing them through a 25-gauge needle 15-20 times.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction). Wash the mitochondrial pellet by resuspending in MIB and repeating the 10,000 x g centrifugation.

-

Resuspend the final mitochondrial pellet in a reaction buffer (e.g., 220 mM Mannitol, 68 mM Sucrose, 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT).

-

Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford).

II. Cytochrome c Release Reaction:

-

In a microcentrifuge tube, incubate a standardized amount of mitochondria (e.g., 25-50 µg) with varying concentrations of the Bax BH3 peptide in a final reaction volume of 25-50 µL. Include a vehicle control (e.g., DMSO or buffer).

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Pellet the mitochondria by centrifugation at 12,000 x g for 5 minutes at 4°C.

-

Carefully collect the supernatant, which contains the released proteins. The pellet contains the mitochondria.

-

Lyse the mitochondrial pellet in a lysis buffer (e.g., 2x SDS sample buffer).

III. Detection of Cytochrome c:

-

Analyze both the supernatant and the mitochondrial pellet fractions by SDS-PAGE.

-

Perform a Western blot using a primary antibody specific for cytochrome c. An antibody against a mitochondrial protein (e.g., COX IV or VDAC) should be used as a loading control for the pellet fraction.

-

Quantify the band intensities using densitometry to determine the percentage of cytochrome c released.

3.2 Protocol for Fluorescence Polarization (FP) Competition Assay

This assay quantifies the ability of the Bax BH3 peptide to disrupt the interaction between an anti-apoptotic Bcl-2 family protein and a fluorescently labeled BH3 peptide probe.

-

Reagents and Preparation:

-

Purified recombinant anti-apoptotic protein (e.g., Bcl-xL or Bcl-2).

-

Fluorescently labeled BH3 probe peptide with high affinity for the target protein (e.g., FITC-labeled Bak or Bad BH3 peptide).

-

Unlabeled Bax BH3 (55-74) peptide (the competitor).

-

Assay Buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.1% BSA, 5 mM DTT).

-

-

Assay Procedure:

-

In a black, low-volume 96-well or 384-well plate, add the fluorescent probe peptide at a constant, low nanomolar concentration (e.g., 3 nM).

-

Add the purified anti-apoptotic protein at a concentration sufficient to bind a significant fraction of the probe (this should be determined empirically, often near the Kd of the interaction, e.g., 6 nM).

-

Add the unlabeled Bax BH3 competitor peptide across a range of concentrations (e.g., from low nM to high µM).

-

Include controls: "free probe" (fluorescent peptide only) and "bound probe" (fluorescent peptide + protein, no competitor).

-

Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters for the fluorophore.

-

The "free probe" will have a low mP value, while the "bound probe" will have a high mP value.

-

As the concentration of the Bax BH3 competitor peptide increases, it will displace the fluorescent probe, causing the mP value to decrease.

-

Plot the mP values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

3.3 Protocol for Circular Dichroism (CD) Spectroscopy

This technique is used to assess the secondary structure, particularly the α-helical content, of the Bax BH3 peptide in different solvent environments.

-

Sample Preparation:

-

Dissolve the lyophilized Bax BH3 peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4).

-

To induce helicity, prepare samples in a mixture of buffer and a helix-promoting solvent like 2,2,2-trifluoroethanol (TFE). A common concentration is 50% TFE (v/v).

-

The final peptide concentration should be in the range of 20-50 µM.

-

-

Instrument Setup:

-

Use a CD spectrometer and a quartz cuvette with a short path length (e.g., 1 mm).

-

Calibrate the instrument according to the manufacturer's instructions.

-

Set the measurement parameters: Wavelength range (e.g., 190-260 nm), data pitch (e.g., 0.5 nm), scanning speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans).

-

-

Data Acquisition:

-

Record a baseline spectrum using the solvent/buffer alone.

-

Record the CD spectrum of the peptide sample.

-

Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.

-

-

Data Analysis:

-

Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.

-

The presence of an α-helix is indicated by characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm.

-

Estimate the percentage of α-helical content using deconvolution algorithms or by using the MRE value at 222 nm with established formulas.[8]

-

Visualizations

The following diagrams illustrate the key pathways and workflows related to the Bax BH3 peptide's mechanism of action.

Caption: Signaling pathway for Bax BH3 peptide-induced apoptosis.

Caption: Workflow for characterizing Bax BH3 peptide activity.

Caption: Logical relationship of Bax activation models.

References

- 1. Bax BH3 (55-74) - 1 mg [anaspec.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Mutation to Bax beyond the BH3 Domain Disrupts Interactions with Pro-survival Proteins and Promotes Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AUTO-ACTIVATION OF THE APOPTOSIS PROTEIN BAX INCREASES MITOCHONDRIAL MEMBRANE PERMEABILITY AND IS INHIBITED BY BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BH3 Peptides Induce Mitochondrial Fission and Cell Death Independent of BAX/BAK | PLOS One [journals.plos.org]

- 7. www1.rcsb.org [www1.rcsb.org]

- 8. Sequence and helicity requirements for the proapoptotic activity of Bax BH3 peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Bax BH3 Domain in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The B-cell lymphoma 2 (Bcl-2) associated X protein (Bax), a central executioner of the intrinsic apoptotic pathway, undergoes a series of conformational changes and oligomerization to induce mitochondrial outer membrane permeabilization (MOMP), a point of no return in programmed cell death. Crucial to this process is the Bcl-2 homology 3 (BH3) domain of Bax, a short amphipathic alpha-helical segment that acts as a critical death domain. This technical guide provides an in-depth exploration of the multifaceted functions of the Bax BH3 domain, presenting quantitative data on its interactions, detailed experimental methodologies for its study, and visual representations of the key signaling pathways and experimental workflows.

Core Function of the Bax BH3 Domain

The BH3 domain of Bax is integral to a complex network of protein-protein interactions that govern the life or death of a cell. Its primary functions can be categorized into two main, non-mutually exclusive models of Bax activation:

-

The Direct Activation Model: In this model, a subclass of BH3-only proteins, known as "activators" (e.g., tBid, Bim, Puma), directly engage with Bax. This interaction is thought to occur at a site distinct from the canonical BH3-binding groove, inducing a conformational change in Bax that exposes its own BH3 domain.[1][2][3][4][5] This exposed Bax BH3 domain can then interact with the BH3-binding groove of another Bax molecule, initiating homodimerization and subsequent oligomerization, leading to pore formation in the outer mitochondrial membrane.[6][7]

-

The Indirect Activation (or "Displacement") Model: This model posits that anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1) sequester pro-apoptotic "activator" BH3-only proteins, preventing them from directly activating Bax.[1][2][8] Another group of BH3-only proteins, termed "sensitizers" or "derepressors" (e.g., Bad, Noxa), act by binding to the anti-apoptotic proteins, thereby displacing the activator BH3-only proteins.[2][9] Once liberated, the activators can then engage and activate Bax, as described in the direct activation model. Furthermore, anti-apoptotic proteins can also directly bind to and inhibit Bax, and sensitizer BH3-only proteins can displace Bax from this inhibition.[10][11][12]

The consensus in the field is moving towards a unified model where both direct and indirect mechanisms contribute to Bax activation, with the specific context and cellular environment dictating the predominant pathway.[2]

Quantitative Analysis of Bax BH3 Domain Interactions

The affinity of the Bax BH3 domain and BH3-only proteins for other Bcl-2 family members is a critical determinant of apoptotic signaling. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities (Kd) of BH3 Peptides to Anti-Apoptotic Bcl-2 Proteins

| BH3 Peptide Source | Binding Partner | Dissociation Constant (Kd) | Method |

| Bax | Bcl-2 | 15 nM | Isothermal Titration Calorimetry (ITC) |

| Bax | Bcl-w | 23 nM | Isothermal Titration Calorimetry (ITC) |

| Bmf | Bcl-2 | 5.2 nM | Fluorescence Polarization (FP) |

| Bmf | Bcl-xL | 5.1 nM | Fluorescence Polarization (FP) |

| Bmf | Mcl-1 | 185 nM | Fluorescence Polarization (FP) |

| Bim | Bcl-2 | 6.1 nM | Fluorescence Polarization (FP) |

| Bim | Bcl-xL | 4.4 nM | Fluorescence Polarization (FP) |

| Bim | Mcl-1 | 5.8 nM | Fluorescence Polarization (FP) |

| Beclin-1 | Bcl-xL | 203 ± 6 nM | Not Specified |

Data compiled from references[12][13][14].

Table 2: Inhibitory Concentrations (IC50) of BH3 Peptides on Bcl-2 Family Interactions

| BH3 Peptide | Interaction Inhibited | IC50 Value | Method |

| Bax BH3 (20-mer) | Bax/Bcl-2 | 15 µM | In vitro interaction assay |

| Bax BH3 (20-mer) | Bax/Bcl-xL | 9.5 µM | In vitro interaction assay |

| Bad BH3 (21-mer) | Bax/Bcl-xL | ~5 µM | In vitro interaction assay |

| BH3-M6 | Bak-BH3/GST-Bcl-xL | 1.5 µM | Fluorescence Polarization Assay |

| BH3-M6 | Bim-BH3/GST-Mcl-1 | 4.9 µM | Fluorescence Polarization Assay |

Data compiled from references[15][16][17].

Table 3: Affinity (Ki) of Small Molecule BH3 Mimetics for Anti-Apoptotic Bcl-2 Proteins

| Inhibitor | Bcl-2 Ki (µM) | Bcl-xL Ki (µM) | Mcl-1 Ki (µM) |

| ABT-737 | 0.12 | 0.064 | >20 |

| Gossypol | 0.28 | 3.03 | 1.75 |

| TW-37 | 0.12 | 1.10 | 0.26 |

| GX15-070 | 1.11 | 4.69 | 2.00 |

Data compiled from reference[18]. Note: These are examples and not an exhaustive list.

Experimental Protocols for Studying Bax BH3 Domain Function

Detailed methodologies are crucial for the accurate investigation of the Bax BH3 domain's role in apoptosis. Below are protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect Bax Interactions

This protocol is designed to assess the in vivo or in situ interaction between Bax and other proteins, such as anti-apoptotic Bcl-2 members.

Materials:

-

Cell culture expressing proteins of interest

-

IP Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors) or RIPA buffer. CHAPS-based buffers are often recommended to preserve the native conformation of Bcl-2 family proteins.[19]

-

Primary antibodies specific to the bait protein (e.g., anti-Bax) and control IgG

-

Protein A/G agarose or magnetic beads

-

Wash Buffer (similar to Lysis Buffer but with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Harvest and wash cells. Resuspend the cell pellet in ice-cold IP Lysis Buffer and incubate on ice for 15-30 minutes.

-

Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a fresh, pre-chilled tube.

-

Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody (or control IgG) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elution: After the final wash, resuspend the beads in Elution Buffer and heat at 95-100°C for 5-10 minutes to release the protein complexes.

-

Analysis: Pellet the beads and analyze the supernatant by SDS-PAGE and Western blotting using antibodies against the potential interacting partners.

Bimolecular Fluorescence Complementation (BiFC) for Visualizing Protein Interactions in Live Cells

BiFC allows for the direct visualization of protein-protein interactions in their native cellular environment.

Materials:

-

Expression vectors encoding the proteins of interest fused to the N- and C-terminal fragments of a fluorescent protein (e.g., Venus or YFP).

-

Mammalian cell line suitable for transfection (e.g., HeLa, HEK293T).

-

Transfection reagent.

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Plasmid Construction: Clone the coding sequences of the two proteins of interest into BiFC vectors, creating fusions with the N-terminal (e.g., pVenus-N-ProteinA) and C-terminal (e.g., pVenus-C-ProteinB) fragments of the fluorescent protein.

-

Cell Transfection: Co-transfect the host cells with the two BiFC expression plasmids. Include appropriate negative controls, such as co-transfection of one fusion construct with an empty vector for the other fragment, or with a non-interacting protein fusion.

-

Protein Expression and Complex Formation: Culture the transfected cells for 12-48 hours to allow for protein expression and interaction, leading to the reconstitution of the fluorescent protein.

-

Visualization and Analysis: Image the cells using a fluorescence microscope. The intensity and subcellular localization of the fluorescence signal indicate the extent and location of the protein-protein interaction. For quantitative analysis, the fluorescence intensity can be measured using flow cytometry or image analysis software.[1][2][3][6][20][21][22]

In Vitro Cytochrome c Release Assay

This cell-free assay directly measures the ability of the Bax BH3 domain (as part of the full-length protein or as a peptide) to induce MOMP.

Materials:

-

Isolated mitochondria from a suitable source (e.g., mouse liver, cultured cells).

-

Recombinant Bax protein or synthetic Bax BH3 peptide.

-

Mitochondrial Suspension Buffer (MSB).

-

Spectrophotometer or Western blotting apparatus for cytochrome c detection.

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

-

Incubation: Incubate the isolated mitochondria with recombinant Bax protein or Bax BH3 peptide in MSB at 30°C for a specified time (e.g., 1 hour).[4] Include negative controls (buffer only) and positive controls (e.g., a known inducer of MOMP like tBid).

-

Separation of Mitochondria and Supernatant: Pellet the mitochondria by centrifugation (e.g., 4,000 x g for 5 minutes).

-

Detection of Cytochrome c: Carefully collect the supernatant, which contains the released proteins. The amount of cytochrome c in the supernatant can be quantified by ELISA, spectrophotometry, or, more commonly, by Western blotting using an anti-cytochrome c antibody. The mitochondrial pellet can also be lysed and analyzed to confirm the total amount of cytochrome c.[4][23][24][25]

Visualizing the Role of the Bax BH3 Domain

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the function of the Bax BH3 domain in apoptosis.

Figure 1: A simplified signaling pathway of Bax activation in apoptosis, illustrating both the direct and indirect models.

Figure 2: A workflow diagram for a typical co-immunoprecipitation experiment to identify Bax-interacting proteins.

Figure 3: A workflow diagram illustrating the principle and steps of a Bimolecular Fluorescence Complementation (BiFC) assay.

Conclusion

The BH3 domain of Bax is a linchpin in the intricate regulation of apoptosis. Its ability to mediate a complex series of protein-protein interactions, governed by precise binding affinities, ultimately determines the fate of the cell. A thorough understanding of the Bax BH3 domain's function, supported by robust quantitative data and detailed experimental methodologies, is paramount for researchers in the field of apoptosis and for professionals involved in the development of novel cancer therapeutics that target this critical cell death pathway. The continued investigation into the nuances of Bax BH3 domain interactions will undoubtedly unveil new opportunities for therapeutic intervention in diseases characterized by deregulated apoptosis.

References

- 1. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bimolecular Fluorescence Complementation (BiFC) Analysis of Protein-Protein Interactions and Assessment of Subcellular Localization in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bax directly induces release of cytochrome c from isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions among members of the Bcl-2 protein family analyzed with a yeast two-hybrid system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and implementation of bimolecular fluorescence complementation (BiFC) assays for the visualization of protein interactions in living cells | Springer Nature Experiments [experiments.springernature.com]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. content.sph.harvard.edu [content.sph.harvard.edu]

- 10. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BH3-only proteins: the death-puppeteer's wires - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of BH3-only protein tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. embopress.org [embopress.org]

- 15. Peptides derived from BH3 domains of Bcl-2 family members: a comparative analysis of inhibition of Bcl-2, Bcl-x(L) and Bax oligomerization, induction of cytochrome c release, and activation of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. The BH3 α-Helical Mimic BH3-M6 Disrupts Bcl-XL, Bcl-2, and MCL-1 Protein-Protein Interactions with Bax, Bak, Bad, or Bim and Induces Apoptosis in a Bax- and Bim-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. Direct Interaction of Bax and Bak Proteins with Bcl-2 Homology Domain 3 (BH3)-only Proteins in Living Cells Revealed by Fluorescence Complementation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. BAK/BAX activation and cytochrome c release assays using isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibition of Bax-Induced Cytochrome c Release from Neural Cell and Brain Mitochondria by Dibucaine and Propranolol | Journal of Neuroscience [jneurosci.org]

- 25. BAK/BAX activation and cytochrome c release assays using isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bax BH3 Peptide (55-74): Structure, Sequence, and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bax BH3 peptide, corresponding to amino acids 55-74 of the human Bax protein. This peptide encompasses the core Bcl-2 homology 3 (BH3) domain, a critical region for mediating protein-protein interactions that govern the intrinsic pathway of apoptosis. Understanding the structure and function of this peptide is paramount for the development of novel therapeutics targeting apoptosis dysregulation in diseases such as cancer.

Core Concepts: The Bax BH3 Domain

The Bcl-2 family of proteins, comprising both pro-apoptotic and anti-apoptotic members, are central regulators of programmed cell death. The pro-apoptotic protein Bax, upon activation, oligomerizes at the mitochondrial outer membrane, leading to its permeabilization and the release of apoptogenic factors like cytochrome c. This process is tightly regulated by interactions with other Bcl-2 family members. The BH3 domain is the primary interaction motif for these proteins. The Bax BH3 peptide (55-74) acts as a functional mimic of the full-length Bax protein's BH3 domain, capable of inducing apoptosis by disrupting the inhibitory interactions between pro-apoptotic and anti-apoptotic proteins.

Sequence and Structural Properties

The Bax BH3 peptide (55-74) is a 20-amino acid peptide with a sequence that is highly conserved across species. In solution, the peptide is largely unstructured; however, upon binding to the hydrophobic groove of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, it adopts a stable α-helical conformation. This induced-fit mechanism is a hallmark of BH3 domain interactions.

Amino Acid Sequence

The primary amino acid sequence of the human Bax BH3 peptide (55-74) is presented in Table 1.

| Representation | Sequence |

| One-Letter Code | STKKLSECLKRIGDELDSNM |

| Three-Letter Code | Ser-Thr-Lys-Lys-Leu-Ser-Glu-Cys-Leu-Lys-Arg-Ile-Gly-Asp-Glu-Leu-Asp-Ser-Asn-Met |

Table 1: Amino Acid Sequence of Human Bax BH3 Peptide (55-74)

Quantitative Analysis of Molecular Interactions

The efficacy of the Bax BH3 peptide (55-74) is quantified by its ability to disrupt the binding between Bax and its anti-apoptotic counterparts. The following tables summarize key quantitative data from in vitro binding assays.

| Interaction | IC50 Value | Assay Type |

| Bax / Bcl-2 Disruption | ~15 µM | In vitro co-immunoprecipitation assay |

| Bax / Bcl-xL Disruption | ~9.5 µM | In vitro co-immunoprecipitation assay |

Table 2: IC50 Values for Disruption of Bax Heterodimerization by Bax BH3 Peptide (55-74)

| Binding Partner | Dissociation Constant (KD) | Assay Type |

| Bcl-2 | ~15 nM | Isothermal Titration Calorimetry (ITC) |

| Bcl-w | ~23 nM | Isothermal Titration Calorimetry (ITC) |

Table 3: Binding Affinities of a 36-mer Bax BH3 Peptide to Anti-Apoptotic Proteins [1]

Apoptotic Signaling Pathway

The Bax BH3 peptide (55-74) initiates the intrinsic apoptotic pathway by competitively binding to anti-apoptotic Bcl-2 proteins, thereby liberating pro-apoptotic proteins like Bax and Bak. This leads to their activation, oligomerization, and the subsequent permeabilization of the mitochondrial outer membrane.

References

The Bax BH3 Peptide: A Technical Guide to its Discovery, History, and Application

Abstract

The regulation of apoptosis is a cornerstone of multicellular life, and its dysregulation is a hallmark of diseases such as cancer. Central to this process is the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro- and anti-apoptotic members. The pro-apoptotic protein Bax, upon activation, triggers mitochondrial outer membrane permeabilization (MOMP), a point of no return in the intrinsic apoptotic pathway. A pivotal discovery in this field was the identification of the Bcl-2 Homology 3 (BH3) domain, a short helical segment that functions as a "death domain." This guide provides a comprehensive technical overview of the discovery and history of the Bax BH3 peptide, a synthetic molecule derived from this critical domain. We detail the seminal research that established its function, its mechanism of action, and its utility as a powerful tool for research and a foundation for therapeutic development. This document includes quantitative binding data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The story of the Bax BH3 peptide begins with the broader discovery of the Bcl-2 protein family. Initially identified as an oncogene in follicular lymphoma, Bcl-2 was found to promote cell survival rather than proliferation. This paradigm-shifting discovery opened the door to understanding apoptosis as a genetically controlled process.

Subsequent research led to the identification of a growing family of Bcl-2-related proteins with either pro-apoptotic (e.g., Bax, Bak) or anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) functions. Sequence alignments of these proteins revealed conserved regions termed Bcl-2 Homology (BH) domains. While BH1 and BH2 domains were initially described, their roles in mediating the intricate protein-protein interactions within the family were not fully understood.

A critical breakthrough came in 1996 from the laboratory of Stanley Korsmeyer. Using yeast two-hybrid and in vitro interaction assays, Zha et al. mapped the essential region in the Bax protein required for both its self-association (homodimerization) and its binding to Bcl-2 (heterodimerization).[1] This region, distinct from the previously known BH1 and BH2 domains, was a stretch of amino acids that shared homology with other family members and was termed the BH3 domain .[1] Deletion of this domain completely abolished the ability of Bax to dimerize and, crucially, to promote apoptosis.[1] This work firmly established the BH3 domain as an essential mediator of both protein interaction and pro-apoptotic function.

The concept was further solidified by the discovery of "BH3-only" proteins (e.g., Bid, Bim, Puma), which share homology with the Bcl-2 family exclusively in the BH3 domain. These proteins act as upstream sentinels of cellular stress, initiating apoptosis by engaging other Bcl-2 family members via their BH3 domains. This led to the hypothesis that the BH3 domain could function as a minimal death domain, a concept confirmed when synthetic peptides corresponding to the BH3 domains of proteins like Bak and Bax were shown to be sufficient to induce apoptosis.

Mechanism of Action: The Direct Activation Model

The Bax BH3 peptide exerts its pro-apoptotic function primarily through the "direct activation model." In healthy cells, Bax exists as an inactive monomer, with its own BH3 domain sequestered within a hydrophobic pocket. The direct activation model posits that specific "activator" BH3 domains, including that of Bax itself, can bind to a trigger site on the inactive Bax monomer. This binding event induces a profound conformational change, exposing the Bax BH3 domain. This newly exposed domain can then engage in auto-activation, binding to another inactive Bax monomer, thus propagating the activation signal.[2] Activated Bax then translocates to the mitochondrial outer membrane, where it oligomerizes to form pores, leading to MOMP and the release of cytochrome c, which ultimately triggers the caspase cascade and cell death.

Caption: The direct activation model of Bax by the Bax BH3 peptide.

Quantitative Data: Binding Affinities

The interaction between BH3 domains and the hydrophobic groove of other Bcl-2 family members is central to their function. The affinity of these interactions determines the specificity and potency of the apoptotic signal. The table below summarizes quantitative data for the binding of the Bax BH3 peptide to various anti-apoptotic Bcl-2 family proteins.

| Interacting Proteins (Peptide : Protein) | Binding Affinity (Kd or EC50) | Assay Method |

| Bax BH3 : Bcl-xL | ~145 nM (Kd) | Fluorescence Polarization |

| Bax BH3 : Bcl-B | ~40 nM (EC50) | Fluorescence Polarization Assay (FPA) |

| Bax BH3 : Bfl-1 | Moderate Binding | Fluorescence Polarization Assay (FPA) |

| Bax BH3 : Bcl-2 | Moderate Binding | Fluorescence Polarization Assay (FPA) |

| Bax BH3 : Mcl-1 | Background Binding Only | Fluorescence Polarization Assay (FPA) |

Data compiled from multiple sources. Affinities can vary based on specific peptide length, modifications, and assay conditions. "Moderate Binding" indicates a measurable interaction, though specific affinity values were not provided in the source material.[3][4]

Key Experimental Protocols

Bax BH3 Peptide Synthesis

Synthetic Bax BH3 peptides are typically produced via automated Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Principle: The peptide is assembled sequentially from C-terminus to N-terminus on an insoluble resin support. The N-terminus of each incoming amino acid is protected by an acid-labile Fmoc group, which is removed before the next coupling cycle.

Methodology:

-

Resin Selection and Preparation:

-

First Amino Acid Loading (if starting with pre-loaded resin, skip to step 3):

-

The Fmoc group is removed from the resin's linker using a 20% solution of piperidine in DMF.

-

The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or NMM) in DMF.

-

The activated amino acid solution is added to the deprotected resin and allowed to react for 1-4 hours to form a covalent bond.

-

-

Elongation Cycle (Repeated for each amino acid):

-

Deprotection: The Fmoc group on the N-terminus of the resin-bound peptide is removed by treating with 20% piperidine in DMF for 10-20 minutes. The resin is then thoroughly washed with DMF.

-

Coupling: The next Fmoc-protected amino acid (typically 3-5 equivalents) is pre-activated with a coupling reagent and base.

-

The activated amino acid solution is added to the resin and allowed to react until coupling is complete (typically 1-2 hours). A colorimetric test (e.g., Kaiser test) can be used to confirm the absence of free primary amines.

-

The resin is washed thoroughly with DMF to remove excess reagents.

-

-

Cleavage and Deprotection:

-

Once the sequence is complete, the resin is washed with dichloromethane (DCM) and dried.

-

The peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5] This reaction proceeds for 2-3 hours at room temperature.

-

-

Purification and Verification:

-

The TFA is evaporated, and the crude peptide is precipitated and washed with cold diethyl ether.

-

The peptide is dissolved in a water/acetonitrile mixture and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

-

Caption: Workflow for Fmoc solid-phase peptide synthesis (SPPS).

Binding Assay: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures real-time changes in the refractive index at the surface of a sensor chip, which is proportional to the mass change as an analyte in solution binds to a ligand immobilized on the chip surface.

Methodology:

-

Sensor Chip and Ligand Preparation:

-

Select an appropriate sensor chip (e.g., CM5, which has a carboxymethylated dextran surface).

-

Prepare the ligand (e.g., purified recombinant Bcl-xL protein) in a buffer of appropriate pH for immobilization (typically a low-ionic-strength buffer like 10 mM sodium acetate, pH 4.0-5.5).

-

Prepare the analyte (Bax BH3 peptide) in a series of concentrations in a suitable running buffer (e.g., HBS-EP+).

-

-

Ligand Immobilization (Amine Coupling):

-

Activation: Activate the sensor surface by injecting a mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) to create reactive NHS esters.

-

Immobilization: Inject the prepared ligand over the activated surface. The primary amines on the protein will react with the NHS esters, forming stable amide bonds.

-

Deactivation: Inject ethanolamine-HCl to quench any remaining reactive esters on the surface.

-

A reference flow cell is typically prepared similarly but without the ligand to allow for background signal subtraction.

-

-

Analyte Binding Measurement:

-

Association: Inject the prepared analyte (Bax BH3 peptide) at a constant flow rate over both the ligand and reference flow cells for a defined period. Binding is observed as an increase in resonance units (RU).

-

Dissociation: Replace the analyte solution with running buffer and monitor the decrease in RU as the peptide dissociates from the ligand.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to strip the remaining bound analyte from the ligand, returning the surface to its baseline state for the next injection.

-

-

Data Analysis:

-

The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Functional Assay: Cytochrome c Release from Isolated Mitochondria

Principle: A key functional consequence of Bax activation is MOMP. This assay directly measures the ability of the Bax BH3 peptide to induce the release of cytochrome c from isolated, intact mitochondria.

Methodology:

-

Mitochondria Isolation:

-

Harvest cultured cells (e.g., HeLa or Jurkat) and wash with ice-cold PBS.

-

Resuspend the cell pellet in an ice-cold mitochondria isolation buffer (MIB, typically containing sucrose or mannitol, HEPES, and EGTA).

-

Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle to disrupt the plasma membrane while leaving mitochondria intact.[6]

-

Perform differential centrifugation: a low-speed spin (e.g., 1,000 x g) to pellet nuclei and unbroken cells, followed by a high-speed spin (e.g., 10,000 x g) of the supernatant to pellet the mitochondria.[6]

-

Wash the mitochondrial pellet and resuspend it in a reaction buffer (RB). Determine the protein concentration using a standard assay (e.g., BCA).

-

-

Cytochrome c Release Reaction:

-

Aliquot a fixed amount of mitochondria (e.g., 25-50 µg) into microcentrifuge tubes on ice.

-

Add varying concentrations of the Bax BH3 peptide (and appropriate controls, such as a scrambled peptide or buffer alone) to the tubes.

-

Incubate the reactions at 30°C for 30-60 minutes to allow for Bax activation and cytochrome c release.[6]

-

-

Separation of Fractions:

-

Pellet the mitochondria by centrifuging at high speed (e.g., 12,000 x g) for 5 minutes at 4°C.[6]

-

Carefully collect the supernatant, which contains the cytosolic fraction (including any released cytochrome c).

-

The pellet contains the mitochondria.

-

-

Detection and Quantification:

-

Analyze both the supernatant and the mitochondrial pellet fractions for cytochrome c content.

-

Western Blotting: Resolve the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-cytochrome c antibody. The amount of cytochrome c in the supernatant relative to the pellet indicates the extent of release.

-

ELISA: Use a quantitative ELISA kit to measure the concentration of cytochrome c in the supernatant.

-

Conclusion

The discovery of the Bax BH3 domain was a seminal moment in apoptosis research, crystallizing our understanding of how Bcl-2 family proteins interact to control cell fate. The development and study of synthetic Bax BH3 peptides provided direct evidence for the "death domain" concept and were instrumental in elucidating the direct activation model of Bax oligomerization. Today, these peptides remain indispensable tools for probing the intricacies of mitochondrial apoptosis. Furthermore, the structural and functional knowledge gained from the Bax BH3 peptide has provided a critical blueprint for the development of a new class of anti-cancer drugs known as "BH3 mimetics," which aim to mimic the function of these peptides to selectively trigger apoptosis in tumor cells. The history of the Bax BH3 peptide is a testament to the power of reductionist biochemical approaches in unraveling complex biological pathways and paving the way for novel therapeutic strategies.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 6. Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue [app.jove.com]

The Tipping Point of Apoptosis: An In-depth Guide to the Bax BH3 Domain's Role in Mitochondrial Outer Membrane Permeabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bcl-2-associated X protein (Bax) is a pivotal regulator of the intrinsic "mitochondrial" pathway of apoptosis. Its activation and subsequent permeabilization of the mitochondrial outer membrane (MOMP) represent a critical point of no return in the cascade of events leading to programmed cell death. Central to this process is the Bcl-2 homology 3 (BH3) domain of Bax, a short amphipathic alpha-helix that acts as a crucial death signal. This technical guide provides a comprehensive overview of the multifaceted role of the Bax BH3 domain in MOMP, detailing the molecular interactions, conformational changes, and oligomerization processes that culminate in the release of pro-apoptotic factors from the mitochondria. We present quantitative data on protein-protein interactions, detailed experimental protocols for studying Bax activation, and visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this critical apoptotic mechanism and inform therapeutic strategies targeting this pathway.

The Bcl-2 Family and the Central Role of Bax

The B-cell lymphoma 2 (Bcl-2) family of proteins are the primary regulators of the intrinsic apoptotic pathway.[1][2] This family is comprised of three functionally distinct subfamilies: the anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1), the pro-apoptotic multi-domain effectors (Bax and Bak), and the pro-apoptotic BH3-only proteins (e.g., Bid, Bim, Puma, Bad, Noxa).[1] The interplay between these proteins dictates the cell's fate, with the balance tipping towards apoptosis when the pro-apoptotic signals overwhelm the anti-apoptotic defenses.

In healthy cells, Bax is predominantly found as a soluble, inactive monomer in the cytosol.[3] Upon receiving an apoptotic stimulus, Bax undergoes a series of conformational changes, translocates to the mitochondrial outer membrane, and oligomerizes to form pores, leading to MOMP.[3][4] This permeabilization allows for the release of intermembrane space proteins, such as cytochrome c, which in turn activate caspases and execute the apoptotic program. The BH3 domain of Bax is indispensable for these pro-apoptotic functions.

The Bax BH3 Domain: A Nexus of Pro-Apoptotic Signaling

The BH3 domain is a conserved sequence of amino acids that forms an amphipathic α-helix.[5] In its inactive state, the Bax BH3 domain is sequestered within a hydrophobic pocket of the protein.[6] Apoptotic signals trigger a conformational change that exposes the BH3 domain, allowing it to interact with other Bcl-2 family members.

Models of Bax Activation via the BH3 Domain

Two primary, non-mutually exclusive models describe how BH3-only proteins initiate Bax activation:

-

The Direct Activation Model: In this model, a subclass of "activator" BH3-only proteins (e.g., tBid, Bim) directly bind to a trigger site on Bax, inducing a conformational change that exposes the Bax BH3 domain.[2][6] This exposed BH3 domain can then engage in interactions that lead to Bax oligomerization.

-

The Indirect (or Displacement) Model: This model posits that anti-apoptotic Bcl-2 proteins sequester "activator" BH3-only proteins, preventing them from directly activating Bax. "Sensitizer" BH3-only proteins (e.g., Bad, Noxa) promote apoptosis by binding to the anti-apoptotic Bcl-2 proteins, thereby displacing the "activator" BH3-only proteins, which are then free to activate Bax.[6]

Recent evidence suggests a unified model where both mechanisms contribute to Bax activation. Anti-apoptotic proteins can sequester both activator BH3-only proteins and spontaneously activated Bax, and sensitizer BH3-only proteins can liberate these activators to amplify the apoptotic signal.

Conformational Changes and Exposure of the Bax BH3 Domain

The activation of Bax is a multi-step process involving significant structural rearrangements:

-

Initial Triggering: An activator BH3-only protein binds to a hydrophobic groove on Bax, initiating a conformational change.[3][5]

-

N- and C-terminal Rearrangements: This initial interaction leads to the displacement of the N-terminal α1-helix and the C-terminal α9-helix.[2][7] The dislodged C-terminal helix acts as a mitochondrial anchor, facilitating the translocation of Bax from the cytosol to the outer mitochondrial membrane.[7]

-

BH3 Domain Exposure: These rearrangements culminate in the exposure of Bax's own BH3 domain.[3] This exposed BH3 domain is now available to interact with other Bax molecules, driving the process of oligomerization.

Quantitative Analysis of Bax BH3 Domain Interactions

The affinity of the Bax BH3 domain for other Bcl-2 family members is a critical determinant of its function. The following table summarizes key binding affinities (dissociation constants, Kd) for these interactions.

| Interacting Partner | Bax Domain/Peptide | Binding Affinity (Kd) | Method | Reference |

| Bcl-2 | Bax BH3 peptide (36-mer) | ~2 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| Bcl-xL | Bax BH3 peptide | Not specified | Not specified | |

| Mcl-1 | Bax BH3 peptide | Not specified | Not specified | |

| Activated Monomeric Bax | Full-length Bax | ~2 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| Bim | Full-length Bak | 260 nM | Surface Plasmon Resonance (SPR) | [8] |

| tBid | Full-length Bak | Binding observed | Surface Plasmon Resonance (SPR) | [8] |

| Bad | Full-length Bak | No binding observed | Surface Plasmon Resonance (SPR) | [8] |

| Noxa | Full-length Bak | Binding observed | Surface Plasmon Resonance (SPR) | [8] |

Bax Oligomerization and Pore Formation

Once activated and localized to the mitochondrial outer membrane, Bax monomers undergo a series of oligomerization steps to form pores that permeabilize the membrane.

-

Dimerization: The exposed BH3 domain of one activated Bax molecule binds to the hydrophobic groove of another activated Bax molecule, forming a symmetric BH3:groove homodimer.[9] This dimerization is a nucleation event for the formation of higher-order oligomers.[9]

-

Higher-Order Oligomerization: These dimers then assemble into larger oligomeric complexes, such as rings and arcs, which are capable of forming pores in the membrane.[9] The stoichiometry of these oligomers can vary.

-

Pore Formation: The exact nature of the Bax pore is still under investigation, with evidence supporting both proteinaceous pores (formed entirely by Bax) and lipidic pores (where Bax perturbs the lipid bilayer to create an opening).

Experimental Protocols for Studying Bax BH3 Domain Function

Fluorescence Microscopy for Bax Activation and Translocation

This protocol allows for the visualization of Bax activation (via conformational change-specific antibodies) and its translocation to the mitochondria.

Materials:

-

Cells of interest cultured on glass coverslips

-

Apoptotic stimulus (e.g., staurosporine, etoposide)

-

MitoTracker Red CMXRos (for mitochondrial staining)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against activated Bax (e.g., 6A7 clone)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat cells with the desired apoptotic stimulus for the appropriate time. A vehicle-treated control should be included.

-

Mitochondrial Staining: Incubate cells with MitoTracker Red CMXRos according to the manufacturer's instructions to label mitochondria.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

-

Permeabilization: Wash cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash cells with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate cells with the primary antibody against activated Bax diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash cells with PBS and stain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash cells with PBS, mount the coverslips onto glass slides using mounting medium, and image using a confocal microscope. Co-localization of the activated Bax signal with the mitochondrial stain indicates translocation.

Liposome Permeabilization Assay

This cell-free assay reconstitutes Bax-mediated membrane permeabilization in artificial lipid vesicles (liposomes).

Materials:

-

Lipids (e.g., a mixture mimicking the mitochondrial outer membrane)

-

Fluorescent dye (e.g., carboxyfluorescein) and quencher

-

Size-exclusion chromatography column

-

Recombinant Bax protein

-

Activator BH3-only protein or peptide (e.g., tBid)

-

Fluorometer

Procedure:

-

Liposome Preparation: Prepare liposomes containing the fluorescent dye and quencher by methods such as extrusion or sonication. Remove unencapsulated dye by size-exclusion chromatography.

-

Reaction Setup: In a fluorometer cuvette, combine the liposomes, recombinant Bax, and buffer.

-

Initiation of Permeabilization: Add the activator BH3-only protein or peptide to initiate Bax activation and membrane permeabilization.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time. As the liposomes are permeabilized, the dye is released and de-quenched, resulting in an increase in fluorescence intensity. The rate of fluorescence increase is proportional to the rate of membrane permeabilization.

-

Data Analysis: The fluorescence signal can be normalized to the maximum fluorescence achieved by lysing the liposomes with a detergent.

Co-Immunoprecipitation of Bax and Bcl-2 Family Proteins

This technique is used to assess the interaction between Bax and other proteins, such as anti-apoptotic Bcl-2 members.

Materials:

-

Cell lysate

-

Immunoprecipitation (IP) buffer (e.g., CHAPS-based buffer to preserve native interactions)

-

Primary antibody against the protein of interest (e.g., anti-Bax)

-

Protein A/G-coupled beads (e.g., agarose or magnetic)

-

Wash buffer

-

SDS-PAGE sample buffer

-

Western blotting reagents and antibodies for detection

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing IP buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for several hours to overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins and denature them for electrophoresis.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the protein of interest and its putative binding partners.

Visualizing the Molecular Pathways

Signaling Pathway of Bax Activation

References

- 1. Domain-specific insight into the recognition of BH3-death motifs by the pro-survival Bcl-2 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Mutagenesis of the BH3 Domain of BAX Identifies Residues Critical for Dimerization and Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. embopress.org [embopress.org]

- 8. Transient binding of an activator BH3 domain to the Bak BH3-binding groove initiates Bak oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Details of Bax Activation, Oligomerization, and Membrane Insertion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intrinsic Apoptosis Pathway and the Therapeutic Potential of Bax BH3 Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intrinsic apoptosis pathway, with a specific focus on the pro-apoptotic protein Bax and the therapeutic promise of peptides derived from its BH3 domain. It is designed to be a valuable resource for researchers and professionals involved in apoptosis research and the development of novel cancer therapeutics.

The Intrinsic Apoptosis Pathway: A Cellular Self-Destruct Mechanism

The intrinsic, or mitochondrial, pathway of apoptosis is a fundamental process of programmed cell death essential for tissue homeostasis and the elimination of damaged or unwanted cells.[1] This pathway is initiated by a variety of intracellular stress signals, including DNA damage, oxidative stress, and growth factor deprivation.[2][3] A key event in this pathway is the permeabilization of the outer mitochondrial membrane (MOMP), which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[2][4]

The Bcl-2 family is comprised of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members. The pro-apoptotic proteins are further subdivided into the "multi-domain" effectors (Bax and Bak) and the "BH3-only" proteins (e.g., Bid, Bim, Bad, Puma, Noxa).[5] In healthy cells, the anti-apoptotic proteins sequester the effector proteins, preventing their activation.[6] Upon receiving an apoptotic stimulus, BH3-only proteins are activated and either directly activate Bax and Bak or neutralize the anti-apoptotic Bcl-2 proteins, liberating Bax and Bak to initiate apoptosis.[5][7]

Activated Bax and Bak undergo a conformational change, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane.[8][9] This permeabilization results in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[10][11]

Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering its oligomerization into a heptameric wheel-like structure known as the apoptosome.[12][13][14][15] The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[12][13][14] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7.[16][17] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[16][17]

The Central Role of Bax and its BH3 Domain

Bax, a pro-apoptotic member of the Bcl-2 family, is a key executioner of the intrinsic apoptotic pathway.[8][9] In healthy cells, Bax primarily resides in the cytosol in a monomeric and inactive conformation.[8] Upon receiving an apoptotic signal, Bax undergoes a significant conformational change, leading to its translocation to the outer mitochondrial membrane.[8]

This activation of Bax can be triggered by direct interaction with activator BH3-only proteins, such as tBid and Bim.[18][19] The BH3 (Bcl-2 Homology 3) domain is a conserved amphipathic alpha-helical region that is crucial for the pro-apoptotic function of these proteins.[20][21][22] The BH3 domain of an activator protein binds to a hydrophobic groove on the surface of Bax, inducing a conformational change that exposes the BH3 domain of Bax itself.[23][24] This exposed Bax BH3 domain can then interact with other Bax molecules, leading to a cascade of Bax activation and oligomerization.[23][24]

The oligomerized Bax proteins form pores in the outer mitochondrial membrane, leading to MOMP and the release of cytochrome c.[25][26][27][28] The precise nature of these pores is still under investigation, with evidence supporting both protein-lined channels and lipidic pores.[26]

Bax BH3 Peptides: Mimicking Nature's Kill Switch for Cancer Therapy

The critical role of the BH3 domain in initiating apoptosis has made it an attractive target for the development of novel anti-cancer therapies. The strategy involves the design of small molecules or peptides that mimic the action of BH3-only proteins. These "BH3 mimetics" can either directly activate Bax or inhibit the anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis in cancer cells.

Peptides derived from the BH3 domain of Bax have shown significant promise as pro-apoptotic agents.[29][30] These Bax BH3 peptides can directly bind to and activate Bax, inducing its oligomerization and subsequent permeabilization of the mitochondrial membrane.[29] Furthermore, Bax BH3 peptides can also bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins like Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins and sensitizing cells to apoptosis.[24][29][31]

The dual mechanism of action of Bax BH3 peptides – direct activation of Bax and inhibition of anti-apoptotic proteins – makes them potent inducers of apoptosis.[29] This has led to the development of stabilized alpha-helical BH3 (SAHB) peptides and other modified peptides with improved cell permeability and biological activity.

Quantitative Analysis of Bax BH3 Peptide Interactions

The efficacy of Bax BH3 peptides and other BH3 mimetics is determined by their binding affinity for different Bcl-2 family members and their ability to induce apoptosis. This section provides a summary of key quantitative data in structured tables.

Table 1: Binding Affinities (Kd) of BH3 Peptides for Anti-Apoptotic Bcl-2 Proteins

| BH3 Peptide | Target Protein | Binding Affinity (Kd, nM) | Reference |

| Bmf BH3 | Bcl-2 | 5.2 | [27] |

| Bmf BH3 | Bcl-xL | 5.1 | [27] |

| Bmf BH3 | Mcl-1 | 185 | [27] |

| Bim BH3 | Bcl-2 | 6.1 | [27] |

| Bim BH3 | Bcl-xL | 4.4 | [27] |

| Bim BH3 | Mcl-1 | 5.8 | [27] |

| Beclin-1 BH3 | Bcl-xL | 203 | [14] |

| Bax BH3 | Bcl-xL | 145 | [14] |

| Bak BH3 | Bcl-xL | 40 | [14] |

| Bad BH3 | Bcl-xL | 10 | [14] |

| MS1 (designed) | Mcl-1 | ≤ 2 | [25] |

| NoxaA BH3 | Mcl-1 | 46 | [25] |

Table 2: Potency of BH3 Peptides and Mimetics in Inducing Apoptosis

| Compound/Peptide | Cell Line | Assay | Potency (IC50/EC50) | Reference |

| Bax BH3 peptide | Jurkat | Cytochrome c release | ~15 µM (for inhibiting Bax/Bcl-2 interaction) | [24][31] |

| Bax BH3 peptide | Jurkat | Cytochrome c release | ~9.5 µM (for inhibiting Bax/Bcl-xL interaction) | [24][31] |

| MS1 peptide | Mcl-1 dependent cell lines | BH3 profiling | ~3 µM | [25] |

| OICR766A | Liposome permeabilization | Bax activation | ~0.1 µM | [32] |

| ABT-737 | Various | Cell viability | Varies (dependent on Mcl-1 levels) | [6] |

Key Experimental Methodologies

This section provides detailed protocols for key experiments used to study the intrinsic apoptosis pathway and the effects of Bax BH3 peptides.

Fluorescence Polarization (FP) Assay for Protein-Protein Interaction

This assay is used to measure the binding affinity between a fluorescently labeled peptide (e.g., FITC-Bax BH3) and a larger protein (e.g., Bcl-xL).

-

Principle: The polarization of fluorescence emitted by a small, fluorescently labeled molecule is low due to its rapid tumbling in solution. Upon binding to a larger molecule, the tumbling rate of the complex is significantly slower, resulting in a higher fluorescence polarization.

-

Protocol:

-

Prepare a solution of the fluorescently labeled BH3 peptide at a constant concentration (e.g., 1-5 nM) in a suitable assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20).

-

Serially dilute the unlabeled protein of interest (e.g., Bcl-xL) in the assay buffer.

-

Mix the labeled peptide with each dilution of the protein in a microplate.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

-

Plot the fluorescence polarization values against the protein concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of Bax BH3 peptides on cancer cells.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[8][9][11]

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

-

Treat the cells with various concentrations of the Bax BH3 peptide for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).[11]

-

Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value (the concentration of peptide that inhibits cell growth by 50%).

-

Cytochrome c Release Assay (Western Blot)

This assay is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.

-

Principle: Cells are fractionated to separate the cytosolic and mitochondrial components. The presence of cytochrome c in the cytosolic fraction is then detected by Western blotting.

-

Protocol:

-

Treat cells with the Bax BH3 peptide to induce apoptosis.

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a digitonin-based lysis buffer that selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.

-

Centrifuge the lysate to pellet the mitochondria. The supernatant represents the cytosolic fraction.

-

Lyse the mitochondrial pellet with a stronger detergent-based buffer to release the mitochondrial proteins.

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Separate the proteins from both fractions by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for cytochrome c.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Use loading controls for each fraction (e.g., GAPDH for cytosol and COX IV for mitochondria) to ensure equal protein loading.

-

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, to confirm apoptosis induction.

-

Principle: A fluorogenic or colorimetric substrate containing the caspase recognition sequence (e.g., DEVD for caspase-3) is used. Cleavage of the substrate by active caspases releases a fluorescent or colored molecule that can be quantified.[10]

-

Protocol:

-

Treat cells with the Bax BH3 peptide to induce apoptosis.

-

Lyse the cells to release the cellular contents, including active caspases.

-

Add the caspase substrate to the cell lysate.

-

Incubate at 37°C for a specified time.

-

Measure the fluorescence or absorbance using a plate reader.

-

Quantify the caspase activity relative to a standard curve or as a fold-change compared to untreated controls.

-

Bax Oligomerization Assay (Cross-linking)

This assay is used to visualize the formation of Bax oligomers upon apoptosis induction.

-

Principle: Cells are treated with a chemical cross-linker that covalently links proteins that are in close proximity. The formation of higher molecular weight Bax species (dimers, trimers, etc.) is then detected by Western blotting.

-

Protocol:

-

Treat cells with the Bax BH3 peptide.

-

Harvest the cells and lyse them in a suitable buffer.

-

Add a cross-linking agent, such as disuccinimidyl suberate (DSS) or dithiobis(succinimidyl propionate) (DSP), to the cell lysate and incubate.

-

Quench the cross-linking reaction.

-

Separate the proteins by SDS-PAGE under non-reducing conditions (if using a reducible cross-linker like DSP) or reducing conditions.

-

Perform a Western blot using an anti-Bax antibody to detect the monomeric and oligomeric forms of Bax.

-

Liposome Permeabilization Assay

This in vitro assay assesses the ability of Bax (activated by BH3 peptides) to permeabilize lipid membranes.

-

Principle: Liposomes are prepared with a fluorescent dye encapsulated at a self-quenching concentration. Permeabilization of the liposome membrane by Bax leads to the release and dilution of the dye, resulting in an increase in fluorescence.[12]

-

Protocol:

-

Prepare liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein or ANTS/DPX).[32][26]

-

Incubate recombinant Bax protein with the liposomes in the presence or absence of the Bax BH3 peptide.

-

Monitor the increase in fluorescence over time using a fluorometer.

-

The rate and extent of fluorescence increase are indicative of the membrane permeabilization activity of Bax.

-

This guide provides a foundational understanding of the intrinsic apoptosis pathway and the therapeutic targeting of Bax with BH3 peptides. The provided data and protocols serve as a starting point for researchers to design and execute experiments in this exciting and rapidly evolving field of cancer research.

References

- 1. Binding Kinetics and Epitope Binning Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genetex.com [genetex.com]

- 6. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating the Oligomerization of Bak and Bax during Apoptosis by Cysteine Linkage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]

- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 12. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bcl-XL Inhibits Membrane Permeabilization by Competing with Bax | PLOS Biology [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. Homogeneous Oligomers of Pro-Apoptotic BAX Reveal Structural Determinants of Mitochondrial Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Bax Forms an Oligomer via Separate, Yet Interdependent, Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Induction of apoptosis in prostate carcinoma cells by BH3 peptides which inhibit Bak/Bcl-2 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. files.core.ac.uk [files.core.ac.uk]

- 23. Video: Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model [jove.com]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 28. AUTO-ACTIVATION OF THE APOPTOSIS PROTEIN BAX INCREASES MITOCHONDRIAL MEMBRANE PERMEABILITY AND IS INHIBITED BY BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 30. bmglabtech.com [bmglabtech.com]

- 31. Peptides derived from BH3 domains of Bcl-2 family members: a comparative analysis of inhibition of Bcl-2, Bcl-x(L) and Bax oligomerization, induction of cytochrome c release, and activation of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Inducing Apoptosis in Cell Culture with Bax BH3 Peptide

Introduction